molecular formula C12H18N2O5 B1376944 2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid CAS No. 1357351-94-0

2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid

Cat. No.: B1376944
CAS No.: 1357351-94-0
M. Wt: 270.28 g/mol
InChI Key: GACUCUWAYVAYIW-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid (CAS: 1357351-94-0) is a spirocyclic compound featuring a bicyclic system with a diazaspiro[3.4]octane core. This compound is widely utilized in medicinal chemistry as a building block for synthesizing bioactive molecules, particularly in the development of protease inhibitors and antibiotics due to its constrained spirocyclic geometry .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5/c1-11(2,3)19-10(18)14-5-12(6-14)4-7(15)13-8(12)9(16)17/h8H,4-6H2,1-3H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACUCUWAYVAYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)NC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357351-94-0
Record name 2-[(tert-butoxy)carbonyl]-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor, such as a dipeptide or a cyclic amide, under acidic or basic conditions. The Boc group is often introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and hydrolysis. The presence of the Boc group allows for selective reactions at specific sites within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or sulfonates.

  • Hydrolysis: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed: The reactions of this compound can yield a variety of products, including amides, esters, alcohols, and carboxylic acids, depending on the specific conditions and reagents used.

Scientific Research Applications

Applications in Organic Synthesis

1. Protective Group Chemistry

  • The Boc group is widely used in organic synthesis as a protecting group for amines and carboxylic acids. This allows for selective reactions without affecting the carboxylic acid functionality, making it a versatile intermediate in multi-step syntheses.

2. Precursor for Bioactive Compounds

  • The diazaspiro[3.4]octane framework is present in various bioactive molecules, suggesting that this compound may serve as a precursor for the development of new pharmaceuticals. Its structural features may contribute to specific biological activities, warranting further investigation into its medicinal properties .

Medicinal Chemistry Potential

The unique structural characteristics of 2-(tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid suggest potential applications in medicinal chemistry:

1. Antimicrobial Activity

  • Compounds with similar spirocyclic structures have been investigated for their antimicrobial properties. The interaction studies involving this compound could reveal its mechanism of action and therapeutic potential against various pathogens.

2. Anticancer Research

  • Preliminary studies indicate that spirocyclic compounds may exhibit anticancer activity. Research focusing on the biological activity of this compound could lead to the discovery of new anticancer agents.

Mechanism of Action

The mechanism by which 2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid is best understood through comparison with related spirocyclic and Boc-protected analogs. Key compounds and their distinguishing features are outlined below:

Structural and Functional Group Variations

Ethyl 7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylate (CAS: 2287260-07-3)

  • Key Difference : Replaces the carboxylic acid at the 5-position with an ethyl ester.
  • Implications : Increased lipophilicity compared to the carboxylic acid form, making it more suitable for cell permeability studies. However, the ester requires hydrolysis to activate the carboxylic acid in prodrug strategies .

2-Boc-2,6-diazaspiro[3.4]octane (CAS: Not specified; Stock ID: AS18208) Key Difference: Lacks the 7-oxo and 5-carboxylic acid groups. Implications: Simpler structure with reduced polarity, often used as an intermediate in peptidomimetic synthesis. Its lower molecular weight (MW: ~254.3 g/mol) enhances synthetic flexibility .

2-Boc-7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane Key Difference: Substitutes the 6-aza group with an oxa (oxygen) group and introduces an aminomethyl side chain. The aminomethyl group enables conjugation with imaging probes or targeting ligands .

Physicochemical and Commercial Properties

A comparative analysis of physicochemical and commercial parameters is summarized in Table 1:

Table 1: Comparative Data for Spirocyclic Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Price (per 250 mg) Key Applications
This compound 1357351-94-0 C₁₃H₂₀N₂O₅ 284.31 €1,802.29 (1 g)* Protease inhibitor synthesis
Ethyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate 2287260-07-3 C₁₁H₁₆N₂O₄ 240.26 Discontinued† Prodrug development
2-Boc-2,6-diazaspiro[3.4]octane - C₁₁H₂₀N₂O₂ 254.30 $110 (250 mg) Peptidomimetic intermediates
2-Boc-8-hydroxy-5-oxa-2-azaspiro[3.4]octane - C₁₁H₁₉NO₄ 241.28 $540 (100 mg) Antibiotic scaffolds

*Price from CymitQuimica (2025) ; †Discontinued per CymitQuimica’s 2025 catalog .

Market Availability and Pricing

The target compound is priced significantly higher (€1,802.29/g) than its analogs, reflecting its specialized applications and synthetic complexity. In contrast, 2-Boc-2,6-diazaspiro[3.4]octane is more affordable ($110/250 mg) due to its broader use as a generic intermediate .

Biological Activity

2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid, also known as Boc-DAS , is a compound with significant potential in medicinal chemistry. Its unique spirocyclic structure and the presence of functional groups make it a valuable candidate for various biological applications. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H18N2O5
  • Molecular Weight : 270.29 g/mol
  • CAS Number : 1357351-94-0
  • Purity : 97%

Structural Representation

The compound features a spirocyclic structure that is characteristic of many biologically active molecules. The tert-butoxycarbonyl (Boc) group serves as a protective group that can be selectively removed to reveal reactive functionalities for further chemical modifications.

The biological activity of Boc-DAS is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The spirocyclic nature of the compound allows for specific binding interactions that can modulate biological functions.

Case Studies and Research Findings

  • Antiparasitic Activity :
    • A study explored the antiparasitic effects of compounds derived from Boc-DAS against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds exhibited promising in vitro activity with an EC50 value of less than 0.03 μM, indicating potent antiparasitic properties .
  • Antitumor Activity :
    • Research has indicated that spirocyclic compounds similar to Boc-DAS can inhibit tumor growth in various cancer cell lines. For instance, derivatives showed significant cytotoxicity against PC-3 prostate cancer cells, suggesting potential use in cancer therapy .
  • Enzyme Inhibition :
    • Boc-DAS has been evaluated for its ability to inhibit ornithine decarboxylase (ODC), an enzyme crucial for polyamine biosynthesis in cancer cells. Inhibition of ODC can lead to reduced cell proliferation, making Boc-DAS a candidate for further development as an anticancer agent .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineEC50/IC50 ValueReference
AntiparasiticTrypanosoma brucei<0.03 μM
AntitumorPC-3 Prostate Cancer CellsSignificant
Enzyme InhibitionOrnithine Decarboxylase (ODC)IC50 TBD

Synthesis and Derivatives

Boc-DAS can be synthesized through various methods involving the coupling of diazaspiro compounds with tert-butoxycarbonyl protecting groups. The synthetic routes often explore modifications that enhance solubility and biological activity.

Synthetic Route Example

  • Starting Material : Diazaspiro compound.
  • Reagents : Tert-butoxycarbonyl anhydride.
  • Conditions : Mild acidic conditions to facilitate deprotection.
  • Yield : Typically high purity (>97%) achieved through recrystallization or chromatography.

Q & A

Q. What synthetic methodologies are reported for synthesizing 2-(tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid?

A multigram-scale synthesis involves sequential protection/deprotection and cyclization steps. Key steps include:

  • Trifluoroacetic acid (TFA)-mediated deprotection : Ethyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate is treated with TFA in dichloromethane to yield a trifluoroacetate intermediate (82% yield) .
  • Solvent optimization : THF/water mixtures and NaHCO₃ are used for carboxylate activation, followed by MTBE precipitation for purification .
  • Spirocyclic core formation : Intramolecular cyclization under controlled pH and temperature ensures structural integrity .

Table 1. Synthetic Conditions for Key Intermediate (Adapted from )

StepReagents/ConditionsYieldKey Purpose
DeprotectionTFA in CH₂Cl₂, RT, overnight82%Boc-group removal
ActivationTHF/H₂O, NaHCO₃-Carboxylate solubilization
PurificationMTBE precipitation82%Isolation of trifluoroacetate salt

Q. What safety protocols are recommended for handling this compound?

Safety data for structurally similar spirocyclic compounds highlight:

  • Inhalation risks : Use fume hoods; if exposed, move to fresh air and seek medical attention .
  • Skin/eye contact : Rinse thoroughly with water for ≥15 minutes; consult a physician .
  • Conflicting hazard data : Some analogs (e.g., 1-(tert-butoxycarbonyl)-tetrahydroquinoline derivatives) report "no known hazards," emphasizing the need for lab-specific risk assessments .

Advanced Research Questions

Q. How can diastereomeric purity be enhanced during spirocyclic intermediate synthesis?

  • Stereochemical control : Use chiral auxiliaries or asymmetric catalysis during cyclization. employs MTBE for selective crystallization, which may enhance enantiomeric resolution .
  • Analytical validation : Pair HPLC (C18 columns, acetonitrile/water gradients) with chiral stationary phases to monitor purity. Polar surface area (PSA: 58.64 Ų) and logP (1.01) from inform method development .

Q. What strategies resolve contradictions in spectroscopic data for Boc-protected spirocycles?

  • Cross-validation : Combine ¹H/¹³C NMR, HRMS (exact mass: 226.132 g/mol ), and IR to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for Boc and carboxylate).
  • Dynamic NMR : Detect conformational flexibility in the spirocyclic core, which may explain split signals in room-temperature spectra .

Q. How do solvent choices impact scalability in deprotection steps?

  • TFA in CH₂Cl₂ : Efficient for lab-scale deprotection but poses scalability challenges due to TFA’s corrosivity. Alternatives like HCl/dioxane may be explored .
  • MTBE vs. ethers : MTBE’s lower polarity improves precipitate yield (82% in ) compared to diethyl ether .

Data Contradiction Analysis

  • Safety classification conflicts : While and recommend stringent precautions, reports no hazards for a related compound. Researchers should:
    • Cross-reference updated SDS from multiple vendors.
    • Conduct in-house toxicity screening (e.g., Ames test for mutagenicity).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid
Reactant of Route 2
2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid

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